An In-depth Technical Guide to Boc-D-Asp-OBzl: Properties, Synthesis, and Application
An In-depth Technical Guide to Boc-D-Asp-OBzl: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-D-aspartic acid α-benzyl ester (Boc-D-Asp-OBzl) is a pivotal building block in synthetic organic chemistry, most notably in the realm of solid-phase peptide synthesis (SPPS). Its unique structural features, comprising a temporary Boc protecting group on the α-amino group and a semi-permanent benzyl ester on the α-carboxyl group, make it an essential reagent for the controlled, stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-D-Asp-OBzl, detailed experimental protocols for its synthesis and analysis, and its application in peptide synthesis.
Chemical and Physical Properties
Boc-D-Asp-OBzl is a white to off-white powder.[1] Its chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 92828-64-3 | [1] |
| Molecular Formula | C₁₆H₂₁NO₆ | [1] |
| Molecular Weight | 323.3 g/mol | [1] |
| MDL Number | MFCD00038264 | [1] |
| PubChem ID | 4450951 |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | White to off-white powder | |
| Melting Point | 93 - 99 °C | |
| Optical Rotation | [α]²⁰_D = +24 ± 2º (c=1 in MeOH) | |
| Solubility | Soluble in ethanol (100 mg/mL with sonication) | |
| Storage | 0 - 8 °C |
Experimental Protocols
Synthesis of Boc-D-Asp-OBzl
The synthesis of Boc-D-Asp-OBzl involves two key steps: the protection of the α-amino group of D-aspartic acid with a Boc group, and the selective esterification of the α-carboxyl group with a benzyl group.
1. Boc Protection of D-Aspartic Acid:
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Materials: D-aspartic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Dioxane, Water, Sodium hydroxide (NaOH).
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Procedure:
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Dissolve D-aspartic acid in a 1:1 mixture of dioxane and water.
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Adjust the pH of the solution to approximately 9-10 with a 1M NaOH solution.
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Add (Boc)₂O (1.1 equivalents) to the solution while stirring vigorously.
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Maintain the pH at 9-10 by the dropwise addition of 1M NaOH.
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Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
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Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.
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Acidify the aqueous layer to pH 2-3 with a 1M HCl solution.
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Extract the product, Boc-D-aspartic acid, with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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2. α-Benzylation of Boc-D-Aspartic Acid:
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Materials: Boc-D-aspartic acid, Benzyl alcohol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).
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Procedure:
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Dissolve Boc-D-aspartic acid in anhydrous DCM.
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Add benzyl alcohol (1.0 equivalent) and a catalytic amount of DMAP to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.
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Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
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Monitor the reaction by TLC.
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
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Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Purification by High-Performance Liquid Chromatography (HPLC)
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Objective: To assess the purity of the synthesized Boc-D-Asp-OBzl.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A linear gradient from 30% to 100% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
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Procedure:
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Equilibrate the column with the initial mobile phase conditions.
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Inject the sample.
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Run the gradient program.
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Analyze the resulting chromatogram for the main product peak and any impurities.
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Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure of Boc-D-Asp-OBzl.
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Instrumentation: A 400 MHz or higher NMR spectrometer.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR Spectroscopy:
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Acquire the proton NMR spectrum. Expected signals include those for the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methylene and methine protons of the aspartic acid backbone, the methylene protons of the benzyl group (singlet, ~5.1 ppm), and the aromatic protons of the benzyl group (~7.3 ppm).
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¹³C NMR Spectroscopy:
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Acquire the carbon-13 NMR spectrum. Expected signals include those for the carbons of the Boc group, the carbonyl carbons of the ester and carbamate, the carbons of the aspartic acid backbone, and the carbons of the benzyl group.
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Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Asp-OBzl is a key reagent in the Boc/Bzl strategy of SPPS. This methodology relies on the differential acid lability of the Boc and benzyl protecting groups. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more stable benzyl group requires a strong acid, such as hydrofluoric acid (HF), for cleavage.
Boc-SPPS Workflow
The general cycle for incorporating an amino acid using the Boc strategy is as follows:
Caption: General workflow of a single cycle in Boc-based Solid-Phase Peptide Synthesis.
Final Cleavage
Upon completion of the peptide chain assembly, the final step involves the removal of all protecting groups and cleavage of the peptide from the resin support.
Caption: Workflow for the final cleavage and purification of the synthesized peptide.
Conclusion
Boc-D-Asp-OBzl is an indispensable tool for researchers and professionals in the field of peptide chemistry and drug development. A thorough understanding of its chemical and physical properties, coupled with robust protocols for its synthesis, purification, and application, is crucial for the successful synthesis of high-quality peptides. This guide provides a foundational resource to aid in the effective utilization of this important building block.
